Fmoc-4-Amino-D-Phenylalanin

Übersicht

Beschreibung

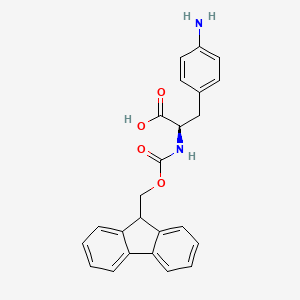

Fmoc-4-amino-D-phenylalanine: is an organic compound that belongs to the class of Fmoc-protected amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used as a protecting group in peptide synthesis. This compound is particularly significant in the field of solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Key Role in Solid-Phase Synthesis

Fmoc-4-amino-D-phenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain attached to a solid support. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a protective group that can be easily removed under mild basic conditions, facilitating the synthesis of complex peptides with high purity and yield .

Case Study: Custom Peptide Libraries

Research has demonstrated the utility of Fmoc-D-Phe in creating custom peptide libraries. These libraries are essential for screening potential drug candidates and understanding protein interactions. For instance, studies have shown that libraries constructed using Fmoc-protected amino acids can lead to the discovery of novel peptides with therapeutic applications .

Drug Development

Peptide-Based Therapeutics

Fmoc-4-amino-D-phenylalanine plays a crucial role in developing peptide-based drugs targeting specific diseases. Its ability to form stable structures enhances the efficacy of therapeutic agents. For example, modifications incorporating this compound have been explored for developing drugs aimed at treating neurodegenerative diseases .

Research Findings

Recent studies have highlighted its effectiveness in enhancing the pharmacological properties of peptides used in clinical settings. The incorporation of Fmoc-D-Phe into peptide sequences has been linked to improved stability and bioavailability, critical factors for successful drug development .

Bioconjugation

Enhancing Drug Delivery Systems

In bioconjugation processes, Fmoc-4-amino-D-phenylalanine is employed to attach biomolecules to surfaces or other molecules. This application is particularly valuable in improving the delivery mechanisms of drugs or imaging agents. The compound's reactive amine group facilitates conjugation with various biomolecules, enhancing therapeutic efficacy .

Case Study: Targeted Drug Delivery

Research has shown that bioconjugates formed with Fmoc-D-Phe exhibit enhanced targeting capabilities for specific cells or tissues. This specificity is vital for minimizing side effects and maximizing therapeutic outcomes in treatments such as cancer therapy .

Research in Neuroscience

Studying Neuropeptides

The unique properties of Fmoc-4-amino-D-phenylalanine make it valuable for studying neuropeptides and their roles in neurological disorders. Researchers utilize this compound to investigate the structure-function relationships of neuropeptides, contributing to advancements in understanding conditions like Alzheimer’s disease and depression .

Case Study: Neurotransmitter Interaction Studies

Studies involving Fmoc-D-Phe have demonstrated its potential in elucidating neurotransmitter interactions within synaptic environments. This research is crucial for developing new therapeutic strategies targeting synaptic dysfunctions associated with various neurological disorders .

Protein Engineering

Designing Modified Proteins

Fmoc-4-amino-D-phenylalanine aids in designing proteins with enhanced stability and activity, which are essential for various biotechnological applications. By incorporating this compound into protein scaffolds, researchers can create more robust enzymes or therapeutic proteins that withstand harsh conditions .

Research Findings on Stability Enhancement

Experimental data indicate that proteins engineered with Fmoc-D-Phe exhibit improved thermal stability and resistance to proteolytic degradation compared to their unmodified counterparts. This enhancement is particularly beneficial for industrial applications where enzyme stability is critical .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Peptide Synthesis | Building block for SPPS; facilitates complex peptide assembly | Custom peptide libraries lead to novel therapeutic candidates |

| Drug Development | Enhances pharmacological properties of peptide drugs | Improved stability and bioavailability for neurodegenerative drugs |

| Bioconjugation | Attaches biomolecules to enhance drug delivery | Targeted drug delivery systems show increased efficacy |

| Neuroscience Research | Investigates neuropeptide functions related to neurological disorders | Insights into neurotransmitter interactions |

| Protein Engineering | Designs proteins with enhanced stability and activity | Enhanced thermal stability observed in engineered proteins |

Wirkmechanismus

Target of Action

Fmoc-4-amino-D-phenylalanine primarily targets bacterial cells, particularly Gram-positive bacteria . It has been found to exhibit antibacterial activity against a variety of these bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Mode of Action

The mode of action of Fmoc-4-amino-D-phenylalanine involves its interaction with bacterial cells. It reduces the bacterial load both in vitro and in skin wound infections of mice . The antibacterial activity of Fmoc-4-amino-D-phenylalanine is predominantly due to its release from the hydrogel . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, fmoc-4-amino-d-phenylalanine triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .

Biochemical Pathways

Fmoc-4-amino-D-phenylalanine affects the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm . It affects the stability of the biofilm via direct interactions with ECM components and/or indirectly through reducing the bacterial cell population .

Result of Action

The result of Fmoc-4-amino-D-phenylalanine’s action is the reduction of bacterial load both in vitro and in skin wound infections of mice . It achieves this by reducing the components of the extracellular matrix in the biofilm, affecting its stability, and reducing the bacterial cell population .

Biochemische Analyse

Biochemical Properties

Fmoc-4-amino-D-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of peptide bonds during the synthesis of peptides. The Fmoc group is removed by treatment with a base, such as piperidine, allowing the amino group to participate in peptide bond formation. This compound also interacts with enzymes involved in the deprotection process, ensuring the selective removal of the Fmoc group without affecting other functional groups .

Cellular Effects

Fmoc-4-amino-D-phenylalanine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the formation of bacterial biofilms by reducing the extracellular matrix components such as proteins, carbohydrates, and extracellular DNA. This inhibition affects the stability of the biofilm and reduces bacterial cell population . Additionally, Fmoc-4-amino-D-phenylalanine can enter bacterial cells and reduce glutathione levels, leading to oxidative and osmotic stress, which ultimately kills the bacteria .

Molecular Mechanism

The molecular mechanism of Fmoc-4-amino-D-phenylalanine involves several interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, it can form micelles at higher concentrations, which disrupts bacterial cell membranes and leads to cell death. At lower concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . The Fmoc group also facilitates the self-assembly of peptides into nanofibrous structures, which can be used in various biomedical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-4-amino-D-phenylalanine change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that Fmoc-4-amino-D-phenylalanine can maintain its antibacterial activity over time, but its efficacy may decrease due to degradation . The compound’s stability is influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term studies have demonstrated that Fmoc-4-amino-D-phenylalanine can effectively reduce bacterial load in wound infections, but its effectiveness may diminish over time .

Dosage Effects in Animal Models

The effects of Fmoc-4-amino-D-phenylalanine vary with different dosages in animal models. At lower doses, it can inhibit bacterial growth and reduce bacterial load without causing significant toxicity. At higher doses, it can trigger oxidative and osmotic stress, leading to cell membrane disruption and cell death . In animal studies, Fmoc-4-amino-D-phenylalanine has shown potential as an antibacterial agent, but its effectiveness and safety need to be carefully evaluated to determine the optimal dosage .

Metabolic Pathways

Fmoc-4-amino-D-phenylalanine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into peptides and proteins. The compound’s metabolic flux and metabolite levels can be influenced by its interactions with other biomolecules. For example, Fmoc-4-amino-D-phenylalanine can be metabolized by enzymes that remove the Fmoc group, allowing it to participate in peptide bond formation .

Transport and Distribution

The transport and distribution of Fmoc-4-amino-D-phenylalanine within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of Fmoc-4-amino-D-phenylalanine can affect its accumulation and activity in different tissues and organs .

Subcellular Localization

Fmoc-4-amino-D-phenylalanine’s subcellular localization is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the cell membrane, where it disrupts bacterial cell membranes and exerts its antibacterial effects . The subcellular localization of Fmoc-4-amino-D-phenylalanine can influence its interactions with other biomolecules and its overall biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-amino-D-phenylalanine typically involves the protection of the amino group of 4-amino-D-phenylalanine with the Fmoc group. This can be achieved by reacting 4-amino-D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods: Industrial production of Fmoc-4-amino-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-4-amino-D-phenylalanine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the phenylalanine moiety.

Substitution: The amino group can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions include various Fmoc-protected derivatives and modified phenylalanine compounds .

Vergleich Mit ähnlichen Verbindungen

Fmoc-phenylalanine: Similar to Fmoc-4-amino-D-phenylalanine but lacks the amino group on the phenyl ring.

Fmoc-4-cyano-D-phenylalanine: Contains a cyano group instead of an amino group on the phenyl ring.

Uniqueness: Fmoc-4-amino-D-phenylalanine is unique due to the presence of the amino group on the phenyl ring, which allows for additional functionalization and modification. This makes it a versatile building block in peptide synthesis and other applications .

Biologische Aktivität

Fmoc-4-amino-D-phenylalanine (Fmoc-D-Phe) is a derivative of phenylalanine that has garnered attention for its diverse biological activities, particularly in peptide synthesis, drug development, and antimicrobial applications. This article delves into the biological activities associated with Fmoc-D-Phe, supported by research findings, case studies, and relevant data tables.

Fmoc-D-Phe is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances its solubility and stability during chemical reactions. The compound's structure facilitates its role as a building block in peptide synthesis, enabling the formation of complex peptides with specific functionalities.

Applications in Peptide Synthesis

Peptide Synthesis : Fmoc-D-Phe is widely utilized in solid-phase peptide synthesis (SPPS), where it serves as a key amino acid for constructing peptides. Its unique properties allow for efficient coupling reactions and improved yields in peptide formation. Researchers have noted that the incorporation of Fmoc-D-Phe can enhance the stability and bioactivity of synthesized peptides, making it invaluable in drug development .

Drug Development

Therapeutic Potential : Fmoc-D-Phe plays a significant role in developing peptide-based therapeutics. Its structural characteristics enable it to target specific diseases effectively, enhancing drug efficacy. Studies have shown that peptides incorporating Fmoc-D-Phe exhibit improved interactions with biological targets, leading to enhanced therapeutic outcomes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Fmoc-D-Phe, particularly against Gram-positive bacteria. The mechanism of action involves disrupting bacterial membranes and inhibiting biofilm formation. Research indicates that at low concentrations, Fmoc-D-Phe can enter bacterial cells and reduce glutathione levels, while at higher concentrations, it induces oxidative stress that leads to cell death .

Comparative Antimicrobial Activity Table

| Concentration | Activity Against Gram-Positive Bacteria | Mechanism of Action |

|---|---|---|

| Low | Inhibition of growth | Reduces glutathione levels |

| High | Bacterial cell death | Induces oxidative stress and membrane disruption |

Case Studies

- Study on Antimicrobial Efficacy : A study investigated the antibacterial activity of Fmoc-D-Phe against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant growth inhibition at both hydrogel and solution phases, demonstrating its potential as an antimicrobial agent in clinical settings .

- Peptide Therapeutics Development : In another study focusing on peptide therapeutics, Fmoc-D-Phe was incorporated into a novel peptide designed to target cancer cells. The resulting peptide exhibited enhanced binding affinity and specificity towards cancer biomarkers, indicating the compound's utility in targeted cancer therapies .

Research Findings

Research has consistently demonstrated that Fmoc-D-Phe enhances the stability and activity of peptides in various biological applications. Its ability to form stable hydrogels has been explored for drug delivery systems, where it can encapsulate therapeutic agents and release them in a controlled manner . Additionally, studies on self-assembly properties reveal that Fmoc-D-Phe can form nanostructures that are beneficial for biomedical applications .

Eigenschaften

IUPAC Name |

(2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALNSJHHRPSUDO-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654387 | |

| Record name | 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324017-21-2 | |

| Record name | 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-4-Amino-D-phenylalanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3FNL8HJU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.